![molecular formula C6H11NO2 B1617813 Methyl pyrrolidine-1-carboxylate CAS No. 56475-80-0](/img/structure/B1617813.png)
Methyl pyrrolidine-1-carboxylate
Overview
Description
Methyl pyrrolidine-1-carboxylate, also known as MPC, is a chemical compound that belongs to the pyrrolidine family. It is a white crystalline powder that is soluble in water and has a molecular weight of 129.17 g/mol. MPC has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis.
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Methyl pyrrolidine-1-carboxylate: serves as a versatile scaffold in drug discovery due to its pyrrolidine ring. This saturated five-membered ring is widely used by medicinal chemists to create compounds for treating human diseases. The interest in this scaffold is due to its ability to:
Asymmetric Synthesis of Organocatalysts
In asymmetric organocatalysis, Methyl pyrrolidine-1-carboxylate is crucial for synthesizing pyrrolidine-based organocatalysts. These catalysts are essential for:
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring in Methyl pyrrolidine-1-carboxylate allows for stereoselective synthesis, which is vital for:
Heterocyclic Chemistry
Methyl pyrrolidine-1-carboxylate: is used in heterocyclic chemistry to:
Regioselective Chemical Transformations
This compound is also involved in regioselective chemical transformations, such as:
- Trifluoromethylation of pyrrolidine rings, which is significant for introducing fluorine atoms into organic molecules .
Computational Chemistry and Molecular Modeling
In computational chemistry, Methyl pyrrolidine-1-carboxylate is used for molecular modeling studies to:
Mechanism of Action
Target of Action
Methyl pyrrolidine-1-carboxylate is a complex compound with potential biological activity. It’s worth noting that related compounds, such as SR9009, have been shown to act as agonists of Rev-ErbA, a nuclear receptor involved in the regulation of various genes .
Mode of Action
Similar compounds like sr9009 have been shown to increase the constitutive repression of genes regulated by rev-erba . This suggests that Methyl pyrrolidine-1-carboxylate could potentially interact with its targets in a similar manner, leading to changes in gene expression.
Biochemical Pathways
For instance, SR9009, a related compound, has been shown to affect the Rev-ErbA pathway, leading to increased exercise capacity by increasing mitochondria counts in skeletal muscle .
Result of Action
For example, SR9009 has been shown to increase exercise capacity by increasing mitochondria counts in skeletal muscle .
properties
IUPAC Name |
methyl pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)7-4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWNFVVODLFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283218 | |
Record name | methyl pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl pyrrolidine-1-carboxylate | |
CAS RN |
56475-80-0 | |
Record name | 56475-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80283218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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